molecular formula C14H23N5S B3811152 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine

5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine

Cat. No. B3811152
M. Wt: 293.43 g/mol
InChI Key: KKAMWGRJUFLGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine, also known as TH287, is a small molecule inhibitor that targets the DNA damage response pathway. It has been studied extensively in recent years due to its potential applications in cancer therapy.

Mechanism of Action

5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine selectively inhibits the activity of Chk2 by binding to its ATP-binding site. Chk2 is a kinase that is activated in response to DNA damage and is involved in the repair of DNA double-strand breaks. Inhibition of Chk2 activity leads to the accumulation of DNA damage and subsequent cancer cell death.
Biochemical and Physiological Effects:
5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine has been shown to selectively inhibit the activity of Chk2 in cancer cells, leading to the accumulation of DNA damage and subsequent cancer cell death. It has also been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine has been tested in preclinical models of cancer and has shown promising results in inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine is its selectivity for Chk2 inhibition, which reduces the potential for off-target effects. However, 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine has not yet been tested in clinical trials, so its potential side effects and efficacy in humans are still unknown.

Future Directions

There are several potential future directions for 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine research. One direction is to further investigate its efficacy in combination with other DNA-damaging agents, such as radiation and chemotherapy. Another direction is to investigate its potential use in combination with other targeted therapies, such as PARP inhibitors. Additionally, further preclinical studies are needed to determine its safety and efficacy in humans, and clinical trials are needed to evaluate its potential use in cancer therapy.
In conclusion, 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine is a small molecule inhibitor that targets the DNA damage response pathway and has potential applications in cancer therapy. Its selectivity for Chk2 inhibition and ability to sensitize cancer cells to DNA-damaging agents make it a promising candidate for further research. However, its limitations in solubility and lack of clinical data highlight the need for further preclinical and clinical studies.

Scientific Research Applications

5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine has been studied extensively for its potential applications in cancer therapy. It has been shown to selectively inhibit the activity of the DNA damage response kinase, Chk2, which is involved in the repair of DNA damage. This inhibition leads to the accumulation of DNA damage and subsequent cancer cell death. 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine has also been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy.

properties

IUPAC Name

5-methyl-2-(4-thiomorpholin-4-ylpiperidin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5S/c1-11-10-16-14(17-13(11)15)19-4-2-12(3-5-19)18-6-8-20-9-7-18/h10,12H,2-9H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAMWGRJUFLGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N)N2CCC(CC2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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